molecular formula C21H14BrCl2N3O2S B4765922 N-[3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2,4-dichlorobenzamide

N-[3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2,4-dichlorobenzamide

Cat. No. B4765922
M. Wt: 523.2 g/mol
InChI Key: MEZIFKFCFBHYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2,4-dichlorobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2,4-dichlorobenzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. It has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle. In addition, it has been shown to activate the p53 pathway, which is a signaling pathway that plays a key role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N-[3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2,4-dichlorobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell cycle progression, and inhibit the expression of various genes that are involved in cell growth and survival. In normal cells, it has been shown to have minimal toxicity and does not affect cell viability or proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2,4-dichlorobenzamide in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research on N-[3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2,4-dichlorobenzamide. One of the main directions is the development of new drugs based on this compound that have improved efficacy and safety profiles. Another direction is the study of this compound's potential applications in other fields such as material science and agriculture. In addition, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Scientific Research Applications

N-[3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2,4-dichlorobenzamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, it has been studied for its potential applications in the development of new materials with improved properties.

properties

IUPAC Name

N-[3-[(4-bromobenzoyl)carbamothioylamino]phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrCl2N3O2S/c22-13-6-4-12(5-7-13)19(28)27-21(30)26-16-3-1-2-15(11-16)25-20(29)17-9-8-14(23)10-18(17)24/h1-11H,(H,25,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZIFKFCFBHYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrCl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-({[(4-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]-2,4-dichlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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